molecular formula C19H28ClN3O3S B4612373 1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine

1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine

Cat. No.: B4612373
M. Wt: 414.0 g/mol
InChI Key: LVSZSMDBJWYZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C19H28ClN3O3S and its molecular weight is 414.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.1539906 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors :

    • Compounds like 2-benzylpiperazines, which share structural similarities with 1-({1-[(2-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine, have been synthesized and tested as inhibitors of human carbonic anhydrases. These compounds have shown significant inhibition of certain enzyme isoforms and potential for reducing intraocular pressure, making them promising candidates for treating glaucoma (Chiaramonte et al., 2018).
  • Synthesis of Biologically Active Compounds :

    • Piperazine derivatives, including those similar to the compound , have been utilized in the design of biologically active compounds. These derivatives have been used as scaffolding and terminal elements in drug design, contributing to the water solubility of molecules (Meanwell & Loiseleur, 2022).
  • Catalytic Applications in Organic Synthesis :

    • Piperazine-based catalysts have been developed for various organic reactions. For example, 1,4-disulfopiperazine-1,4-diium chloride, a compound structurally related to this compound, has been used as an efficient ionic catalyst in the synthesis of phthalazine derivatives (Shirini et al., 2017).
  • Molecular Docking Studies :

    • Molecular docking studies have utilized compounds similar to this compound to explore their interactions with various biological targets, such as melanocortin receptors (Mutulis et al., 2004).
  • Antibacterial and Enzyme Inhibitory Activities :

    • Piperazine derivatives have been studied for their potential antibacterial and enzyme inhibitory activities. These studies explore the efficacy of such compounds in inhibiting bacterial growth and enzymes like α-glucosidase, relevant in the treatment of type-2 diabetes (Munir et al., 2017).
  • Hyperbranched Polymer Synthesis :

    • Piperidine-4-one based compounds, structurally related to the compound , have been used in the synthesis of hyperbranched polymers. These polymers have potential applications in various fields, including materials science (Sinananwanich et al., 2009).
  • Electrochemical Synthesis :

    • Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, which are structurally similar to this compound. These methods offer environmentally friendly and efficient approaches to compound synthesis (Nematollahi & Amani, 2011).

Properties

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3S/c1-2-21-11-13-22(14-12-21)19(24)16-7-9-23(10-8-16)27(25,26)15-17-5-3-4-6-18(17)20/h3-6,16H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSZSMDBJWYZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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